alpha-[Amino[(4-aminophenyl)thio]methylene]-2-(trifluoromethyl)benzeneacetonitrile, commonly referred to as SL327, is a synthetic compound frequently employed in scientific research as a selective inhibitor. [, , , , , , , ] It specifically targets the mitogen-activated protein kinase kinase (MEK) enzymes, MEK1 and MEK2. [, , , , , , , ] These enzymes play a crucial role in the mitogen-activated protein kinase (MAPK) pathway, which regulates various cellular processes such as cell growth, differentiation, and survival. [, , , , , , , ] By inhibiting MEK1/2, SL327 effectively blocks the downstream phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), thus impacting ERK-dependent cellular responses. [, , , , , , , ] This inhibitory action makes SL327 a valuable tool for investigating the role of the ERK pathway in various physiological and pathological conditions.
SL327 was initially developed as a tool compound by Bristol-Myers Squibb and has since been widely utilized in academic research to study the MAPK signaling pathway. Its primary classification is as a kinase inhibitor, with specific activity against MEK1 and MEK2, which are critical components of the ERK signaling cascade involved in cell growth, differentiation, and synaptic plasticity .
The synthesis of SL327 involves several chemical steps that yield the final product with high purity. The compound is synthesized through a multi-step process starting from commercially available precursors.
SL327's molecular structure can be described as follows:
The three-dimensional conformation of SL327 can be analyzed using computational chemistry methods, revealing its potential binding sites on MEK1/2 and providing insights into its inhibitory mechanism .
SL327 primarily participates in biochemical reactions involving its interaction with MEK1 and MEK2 enzymes.
The mechanism of action of SL327 involves its selective inhibition of MEK1 and MEK2 kinases:
SL327 has diverse applications in scientific research:
SL327 exhibits submicromolar inhibitory potency against MEK1 (IC₅₀ = 180 nM) and MEK2 (IC₅₀ = 220 nM), operating through a non-ATP-competitive mechanism. This allosteric binding induces conformational changes in MEK, preventing its phosphorylation by upstream Raf kinases and subsequent activation of ERK1/2. Crucially, SL327 demonstrates exceptional kinase selectivity within the concentration range used for most studies (10-50 μM). Screening against diverse kinases confirms negligible inhibition of PKA, PKC, CaMKII, JNK, or p38 MAPK at concentrations effectively suppressing MEK/ERK signaling. This selectivity profile underpins its utility in attributing observed biological effects specifically to MEK/ERK pathway inhibition [4] [7] [10].
Table 1: Inhibition Kinetics of SL327
Target Kinase | IC₅₀ (nM) | Mechanism | Key Selectivity Features |
---|---|---|---|
MEK1 | 180 | Allosteric, non-ATP-competitive | >50-fold selectivity vs. PKA, PKC, CaMKII |
MEK2 | 220 | Allosteric, non-ATP-competitive | No significant inhibition of JNK or p38 at ≤50 μM |
ERK5 (BMK1) | >10,000 | Not inhibited | Confirmed via immunoblot & activity assays |
SL327 effectively crosses the blood-brain barrier, enabling investigation of ERK1/2 phosphorylation dynamics in the CNS. In vivo administration (30-50 mg/kg, i.p.) significantly reduces phosphorylated ERK (pERK) levels in brain regions critical for learning and addiction, including the dorsal striatum and motor cortex. However, its efficacy exhibits tissue-specific variability. While robust pERK suppression occurs in cortical neurons, hippocampal dentate gyrus, and striatal regions, certain areas like the nucleus accumbens show relative resistance. This heterogeneity likely arises from differential expression of phosphatases (e.g., MKP-1/3) or compensatory pathway activation. In peripheral tissues and cancer cell lines, SL327 induces rapid and sustained pERK inhibition, correlating with anti-proliferative effects, demonstrating its broad utility beyond neuroscience [1] [2] [5].
Table 2: Tissue-Specific pERK Suppression by SL327
Tissue/Cell Type | pERK Reduction | Key Experimental Context | Functional Correlation |
---|---|---|---|
Dorsal Striatum | Significant (>60%) | Ethanol CPP extinction | No change in CPP expression |
Hippocampus (DG) | Significant | Kainic acid seizures, LTP | Blocks LTP maintenance |
Motor Cortex | Significant | Ethanol CPP extinction | Reduced locomotor activity |
Nucleus Accumbens | Minimal | Cocaine reward studies | Limited effect on CPP |
A375 Melanoma Cells | Near-complete | Xenograft models | Tumor growth inhibition |
Inhibition of MEK/ERK by SL327 triggers complex compensatory signaling adaptations and pathway cross-talk. Notably, prolonged MEK blockade can attenuate negative feedback mechanisms. For instance, ERK normally phosphorylates and inhibits SOS and Raf, limiting upstream Ras/Raf activation; SL327 relieves this inhibition, potentially enhancing Raf activity. Furthermore, studies reveal cross-activation of parallel pathways upon ERK suppression. Inhibition of MEK/ERK can lead to increased signaling through the PI3K/Akt pathway, a key survival cascade, potentially compensating for lost ERK-mediated growth signals. While SL327 itself shows minimal direct inhibition of JNK or p38 MAPK, pathway interdependence is evident, as ERK inhibition can sometimes modulate JNK activation thresholds depending on cellular context and stimulus. This intricate cross-talk necessitates careful experimental design when interpreting SL327's effects [5] [6] [7].
SL327 potently disrupts activity-dependent gene expression by preventing ERK-mediated phosphorylation of key transcription factors. Genome-wide analyses (e.g., post-seizure in hippocampus) reveal distinct classes of ERK-dependent transcripts:
Mechanistically, SL327 prevents ERK-dependent phosphorylation of CREB at Ser133 (primarily via RSK kinases) and Elk-1 at Ser383/389, hindering their transactivation potential. Consequently, transcription driven by cAMP Response Elements (CRE) and Serum Response Elements (SRE) is significantly impaired. This disruption directly links MEK/ERK inhibition to altered programs governing neuronal adaptation, survival, and synaptic remodeling [3] [5] [7].
SL327 is a critical tool for establishing the essential role of MEK/ERK signaling in long-term synaptic plasticity. In vivo administration of SL327 prior to tetanic stimulation blocks the maintenance of hippocampal long-term potentiation (LTP) in the dentate gyrus, resulting in rapidly decaying potentiation. This impairment correlates with SL327's blockade of nuclear ERK translocation, Elk-1 phosphorylation, and CREB phosphorylation, preventing the induction of essential immediate early genes (IEGs) like Zif268. Crucially, while SL327 impairs LTP, its effects on long-term depression (LTD) are less pronounced and context-dependent, suggesting distinct molecular requirements. Interestingly, in specific behavioral paradigms like ethanol-induced conditioned place preference (CPP) in DBA/2J mice, SL327 fails to impair acquisition, expression, or extinction learning, despite reducing locomotor activity and effectively inhibiting pERK in relevant brain regions. This highlights that while MEK/ERK is critical for certain forms of plasticity (LTP, fear conditioning), its necessity varies across different learning modalities and neural circuits [1] [2] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7